3-Allyloxyphenylacetic acid
Overview
Description
3-Allyloxyphenylacetic acid: is an organic compound that belongs to the class of phenylacetic acids It features a phenyl ring substituted with an allyloxy group at the third position and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxyphenylacetic acid typically involves the following steps:
Allylation of Phenol: The starting material, phenol, undergoes an allylation reaction to introduce the allyloxy group. This is usually achieved using allyl bromide in the presence of a base such as potassium carbonate.
Friedel-Crafts Acylation: The allylated phenol is then subjected to Friedel-Crafts acylation using chloroacetic acid and a Lewis acid catalyst like aluminum chloride to introduce the acetic acid moiety.
Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Allyloxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration, halogens (chlorine or bromine) for halogenation.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-Allyloxyphenylacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 3-Allyloxyphenylacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Phenylacetic Acid: Similar structure but lacks the allyloxy group.
3-Phenylpropanoic Acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Cinnamic Acid: Contains a phenyl ring with an acrylic acid moiety.
Uniqueness: 3-Allyloxyphenylacetic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-prop-2-enoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-6-14-10-5-3-4-9(7-10)8-11(12)13/h2-5,7H,1,6,8H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHKISHXRFOBHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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